

5-Nitro-m-xylene-alpha,alpha'-diol chemical properties and structure

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Compound of Interest

Compound Name: 5-Nitro-m-xylene-alpha,alpha'-diol

Cat. No.: B1330767

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5-Nitro-m-xylene-alpha,alpha'-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-m-xylene-alpha,alpha'-diol, also known as (3-(hydroxymethyl)-5-nitrophenyl)methanol or 5-nitro-1,3-benzenedimethanol, is a nitroaromatic compound with the chemical formula C₈H₉NO₄.^{[1][2][3]} While its primary documented application lies in the field of chemical sensor technology, its structural features, including the presence of a nitro group and benzylic hydroxyl groups, suggest potential for further investigation in various scientific domains, including medicinal chemistry. This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of **5-Nitro-m-xylene-alpha,alpha'-diol**, alongside a discussion of the toxicological context of nitroaromatic compounds relevant to drug development.

Chemical Properties and Structure

5-Nitro-m-xylene-alpha,alpha'-diol is a solid at room temperature, typically appearing as an off-white to light yellow crystalline powder.^[4] It should be stored in a dry, sealed container at room temperature.^{[1][4]}

Structural Information

The structure of **5-Nitro-m-xylene-alpha,alpha'-diol** is characterized by a benzene ring substituted with a nitro group at position 5 and two hydroxymethyl groups at positions 1 and 3.

Molecular Structure

Caption: Chemical structure of **5-Nitro-m-xylene-alpha,alpha'-diol**.

Physicochemical Data

A summary of the key physicochemical properties of **5-Nitro-m-xylene-alpha,alpha'-diol** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	71176-55-1	[1] [2] [3] [5]
Molecular Formula	C ₈ H ₉ NO ₄	[1] [2] [3] [5]
Molecular Weight	183.16 g/mol	[2] [3] [5]
Appearance	Off-white to light yellow solid	[4]
Melting Point	94-96 °C	[4]
Boiling Point (Predicted)	421.9 ± 35.0 °C	[4]
pKa (Predicted)	13.45 ± 0.10	[1] [4]
Solubility	Soluble in water (1.5 g/L at 20°C), acetonitrile, DMSO, and methanol.	[6]
InChI	InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2	[1] [4]
SMILES	OCc1cc(CO)cc(c1)--INVALID-LINK--=O	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Nitro-m-xylene-alpha,alpha'-diol** is not readily available in the published literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. The most likely pathway involves the reduction of a suitable precursor, such as dimethyl 5-nitroisophthalate.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from 5-nitroisophthalic acid.



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Caption: Proposed synthesis of **5-Nitro-m-xylene-alpha,alpha'-diol**.

Step 1: Synthesis of 5-Nitroisophthalic Acid (Precursor)

Methodology: 5-Nitroisophthalic acid can be synthesized via the nitration of isophthalic acid.

- Materials: Isophthalic acid, concentrated sulfuric acid, 65% nitric acid, water.
- Procedure:
 - A solution of isophthalic acid in concentrated sulfuric acid (e.g., 12 wt%) is prepared and preheated to approximately 50°C.[7]
 - A mixture of concentrated sulfuric acid and 65% nitric acid is prepared and cooled (e.g., to 10°C).[7]
 - The isophthalic acid solution and the mixed acid are then combined in a suitable reactor (e.g., a tubular reactor) at a controlled temperature (e.g., 75°C) to initiate the nitration reaction.[7]

- After a specific residence time (e.g., 4 minutes), the reaction mixture is quenched with water.[7]
- The resulting slurry is filtered, washed with water, and dried under vacuum to yield 5-nitroisophthalic acid.[7]

Step 2: Esterification to Dimethyl 5-nitroisophthalate

Methodology: The dicarboxylic acid is converted to its dimethyl ester.

- Materials: 5-Nitroisophthalic acid, methanol, concentrated sulfuric acid.
- Procedure:
 - 5-Nitroisophthalic acid is dissolved in hot methanol.[8]
 - A catalytic amount of concentrated sulfuric acid is added to the solution.[8]
 - The mixture is refluxed for a period of time (e.g., 4 hours).[8]
 - Upon cooling, the product, dimethyl 5-nitroisophthalate, precipitates and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[8]

Step 3: Reduction to 5-Nitro-m-xylene-alpha,alpha'-diol (Proposed)

Methodology: The final step involves the reduction of the ester groups to hydroxyl groups.

- Materials: Dimethyl 5-nitroisophthalate, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4)), an appropriate anhydrous solvent (e.g., tetrahydrofuran or diethyl ether for LiAlH_4).
- Proposed Procedure:
 - A solution of dimethyl 5-nitroisophthalate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

- The reducing agent is added portion-wise to the solution at a controlled temperature (typically cooled in an ice bath).
- The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
- The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts.
- The product, **5-Nitro-m-xylene-alpha,alpha'-diol**, is then extracted with an organic solvent, dried, and purified, for example, by column chromatography or recrystallization.

Note: The choice of reducing agent is critical. While LiAlH_4 is a powerful reducing agent capable of reducing esters to alcohols, it may also reduce the nitro group. Sodium borohydride is a milder reducing agent and might be more selective, though it may require more forcing conditions to reduce the ester. Experimental optimization would be necessary to determine the ideal conditions for this transformation.

Biological Activity and Toxicological Considerations for Drug Development

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any defined signaling pathways associated with **5-Nitro-m-xylene-alpha,alpha'-diol**. This represents a significant knowledge gap and an opportunity for future research.

However, as a nitroaromatic compound, it is prudent to consider the general toxicological profile of this class of molecules, which is of particular relevance to drug development professionals.

General Toxicology of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a range of toxic effects.^[9] Quantitative Structure-Activity Relationship (QSAR) studies are often employed to predict the toxicity of these compounds.^{[9][10]} The toxicity of nitroaromatics can be linked to several factors, including their potential for nitroreduction, which can lead to the formation of reactive intermediates.^[9]

Some of the reported toxic effects of nitroaromatic compounds include:

- Mutagenicity and Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic.[9]
- Hematological Effects: Adverse effects on the blood, such as methemoglobinemia, have been observed with some nitroaromatic compounds.
- Hepatotoxicity: Liver damage is another potential toxic effect.[9]

It is important to note that the specific toxicity of a nitroaromatic compound is highly dependent on its overall structure, including the nature and position of other substituents on the aromatic ring. Therefore, any potential therapeutic application of **5-Nitro-m-xylene-alpha,alpha'-diol** would require a thorough toxicological evaluation.

Applications

The primary documented application of **5-Nitro-m-xylene-alpha,alpha'-diol** is in the fabrication of chemical sensors for the detection of explosives, such as 2,4,6-trinitrotoluene (TNT).[2][3][5] This application likely leverages the electron-deficient nature of the nitroaromatic ring to interact with electron-rich explosive molecules.

Conclusion

5-Nitro-m-xylene-alpha,alpha'-diol is a well-characterized chemical compound with established physicochemical properties. While a detailed experimental protocol for its synthesis is not explicitly published, a plausible synthetic route via the reduction of dimethyl 5-nitroisophthalate can be proposed. The most significant gap in the current knowledge of this compound is the absence of data on its biological activity and potential signaling pathways. For researchers and professionals in drug development, the nitroaromatic nature of this molecule warrants careful consideration of its potential toxicity. Further investigation into the biological effects of **5-Nitro-m-xylene-alpha,alpha'-diol** could unveil novel applications in medicinal chemistry or serve as a valuable tool for toxicological studies.

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